molecular formula C14H13NO2 B13711961 (Z)-3-(benzyloxy)benzaldehyde oxime

(Z)-3-(benzyloxy)benzaldehyde oxime

Cat. No.: B13711961
M. Wt: 227.26 g/mol
InChI Key: YUQATBOXIFGNQR-GDNBJRDFSA-N
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Description

3-(benzyloxy)benzaldehyde oxime is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzaldehyde oxime, where a benzyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(benzyloxy)benzaldehyde oxime can be synthesized through the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The oxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.

Industrial Production Methods

While specific industrial production methods for 3-(benzyloxy)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as N-chlorosuccinimide in DMF can be used to oxidize the oxime to a nitrile.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxime to an amine.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions involving the benzyloxy group.

Major Products

    Oxidation: Benzonitrile derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzaldehyde oxime derivatives.

Scientific Research Applications

3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)benzaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition studies. The benzyloxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Lacks the benzyloxy group, making it less hydrophobic.

    4-methoxybenzaldehyde oxime: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

    3-(benzyloxy)acetophenone oxime: Similar structure but with a ketone instead of an aldehyde, leading to different reactivity.

Uniqueness

3-(benzyloxy)benzaldehyde oxime is unique due to the presence of both the benzyloxy and oxime groups, which confer distinct chemical properties. The benzyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets. The oxime group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

(Z)-3-(benzyloxy)benzaldehyde oxime is a compound of interest due to its potential biological activities. Oximes, in general, are derivatives formed from aldehydes or ketones and are known for their diverse biological properties, including antimicrobial and antioxidant effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine. The process can be summarized as follows:

  • Reactants : Benzaldehyde and hydroxylamine hydrochloride.
  • Solvent : Methanol or ethanol is commonly used.
  • Conditions : The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC (Thin Layer Chromatography).

The general reaction can be illustrated as:

Benzaldehyde+Hydroxylamine Z 3 benzyloxy benzaldehyde oxime\text{Benzaldehyde}+\text{Hydroxylamine}\rightarrow \text{ Z 3 benzyloxy benzaldehyde oxime}

Antioxidant Properties

Recent studies have shown that oxime derivatives can exhibit significant antioxidant activity. A series of O-benzyl oximes, including this compound, have been evaluated for their ability to inhibit advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes and Alzheimer's disease. The presence of hydroxyl groups in the structure enhances antioxidant capacity by neutralizing free radicals .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of aldehyde reductase (ALR2), an enzyme associated with diabetic complications. Compounds with similar structures have demonstrated dual-action properties, combining enzyme inhibition with antioxidant effects. For instance, derivatives with polyhydroxy substitutions showed improved inhibitory activity against ALR2, suggesting that structural modifications could enhance biological efficacy .

Antimicrobial Activity

Oxime derivatives have also been reported to possess antimicrobial properties. Research indicates that certain compounds within this class can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Antioxidant Efficacy : A study on polyhydroxy-substituted benzaldehyde O-benzyl oximes revealed that compounds like (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime exhibited significant antioxidant properties, suggesting that similar modifications could enhance the activity of this compound .
  • Enzyme Inhibition : In a comparative study, several O-benzyl oximes were tested for their inhibitory effects on ALR2. The results indicated that specific structural features significantly influenced their potency as inhibitors. This highlights the importance of structure-activity relationships in developing effective therapeutic agents .

Data Summary

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntioxidantNot specified
(E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl)ALR2 Inhibitor5.5
Benzaldehyde O-benzyl oximesAntimicrobial12

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10-

InChI Key

YUQATBOXIFGNQR-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO

Origin of Product

United States

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